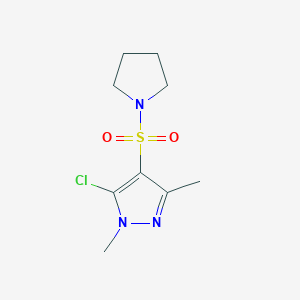

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole

Beschreibung

Evolution and Significance of Pyrazole Derivatives in Chemical Research

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental framework for understanding this class of heterocyclic compounds. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, accidentally leading to the formation of antipyrine, a pyrazole derivative that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery marked the beginning of systematic investigations into pyrazole chemistry and established the foundation for subsequent developments in this field.

The structural characteristics of pyrazoles, defined as five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, have made them particularly attractive targets for chemical modification. The parent pyrazole compound, represented by the molecular formula C₃H₄N₂, exhibits unique electronic properties due to the presence of two nitrogen atoms in adjacent positions, creating distinct reactivity patterns that have been extensively exploited in synthetic chemistry. These structural features enable pyrazoles to function as versatile building blocks for the construction of more complex heterocyclic systems.

The significance of pyrazole derivatives in chemical research became increasingly apparent through the isolation of naturally occurring pyrazole compounds. In 1959, researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that these compounds could indeed be found in biological systems despite earlier assumptions that pyrazoles were exclusively synthetic entities. This discovery expanded the scope of pyrazole research to include investigations into their natural occurrence and biological functions.

Contemporary research has revealed that pyrazole derivatives possess remarkable pharmacological potential, with numerous compounds exhibiting diverse biological activities including antimicrobial, antifungal, anti-tubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and angiotensin converting enzyme inhibitory properties. The presence of pyrazole moieties in clinically approved medications such as celecoxib, a potent anti-inflammatory agent, and various other therapeutic compounds has solidified the importance of this heterocyclic system in medicinal chemistry.

Development of Sulfonyl-Substituted Pyrazoles

The development of sulfonyl-substituted pyrazoles represents a specialized branch of pyrazole chemistry that has emerged as a particularly important area of research due to the unique chemical and biological properties conferred by sulfonyl functional groups. The introduction of sulfonyl substituents onto pyrazole rings significantly modifies the electronic distribution and reactivity patterns of these heterocyclic systems, creating new opportunities for chemical transformations and biological interactions.

The synthetic methodology for preparing sulfonyl-substituted pyrazoles has evolved considerably since the early investigations in this field. Classical approaches typically involved the direct sulfonylation of preformed pyrazole rings using chlorosulfonic acid or related sulfonylating agents under controlled reaction conditions. Modern synthetic strategies have refined these methodologies to achieve higher yields and improved selectivity, particularly through the optimization of reaction parameters such as temperature, solvent choice, and reaction time.

Recent research has demonstrated that the sulfonylation of pyrazole derivatives can be accomplished through various methodological approaches, with chlorosulfonic acid remaining a preferred reagent for introducing sulfonyl chloride functionalities. The reaction conditions for these transformations typically require careful temperature control, with optimal results often achieved at elevated temperatures ranging from 50 to 60 degrees Celsius. The choice of solvent significantly influences reaction outcomes, with chloroform and dichloromethane emerging as particularly effective media for these transformations.

The synthetic preparation of sulfonyl-substituted pyrazoles often proceeds through sulfonyl chloride intermediates, which can subsequently be converted to various sulfonamide derivatives through reaction with appropriate nucleophiles. This two-step approach provides considerable flexibility in the types of sulfonyl derivatives that can be accessed from common pyrazole starting materials. The development of these synthetic methodologies has enabled the preparation of structurally diverse sulfonyl-substituted pyrazoles for evaluation in various research applications.

| Sulfonylation Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Chlorosulfonic acid | Dichloromethane | 25-30 | 36 | 40 |

| Chlorosulfonic acid | Chloroform | 25-30 | 24 | 48 |

| Chlorosulfonic acid | Dichloromethane | 40-50 | 24 | 50 |

| Chlorosulfonic acid | Chloroform | 40-50 | 24 | 60 |

| Chlorosulfonic acid + Thionyl chloride | Dichloromethane | 50 | 24 | 78 |

| Chlorosulfonic acid + Thionyl chloride | Chloroform | 60 | 12 | 90 |

The advancement of sulfonyl-substituted pyrazole chemistry has been further accelerated by the development of new synthetic methodologies that enable the introduction of diverse substituents at specific positions on the pyrazole ring. These developments have been particularly important for the synthesis of complex, multifunctional pyrazole derivatives that incorporate both sulfonyl groups and additional functional moieties.

Position of 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole in Contemporary Research

This compound represents a sophisticated example of modern pyrazole chemistry, incorporating multiple functional elements that reflect the current state of heterocyclic compound design and synthesis. This compound, with the molecular formula C₉H₁₄ClN₃O₂S and molecular weight of 263.74 grams per mole, exemplifies the complexity that can be achieved in contemporary pyrazole derivatives through careful synthetic design and execution.

The structural features of this compound demonstrate several important aspects of modern pyrazole chemistry. The presence of chlorine substitution at the 5-position provides a reactive site for further chemical modifications, while the methyl groups at the 1 and 3 positions contribute to the overall electronic properties and steric environment of the molecule. The incorporation of the tetrahydro-1H-pyrrol-1-ylsulphonyl group at the 4-position represents a particularly sophisticated structural element that combines the reactivity of sulfonyl functionality with the conformational properties of the pyrrolidine ring system.

Contemporary research applications of this compound span multiple areas of chemical investigation. The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic systems that require the specific combination of functional groups present in this molecule. The unique structural features of this compound make it particularly suitable for investigations into structure-activity relationships in medicinal chemistry applications.

The synthetic accessibility of this compound through established methodologies has contributed to its adoption as a research tool in various chemical investigations. The compound can be prepared through conventional sulfonylation reactions starting from appropriately substituted pyrazole precursors, followed by coupling with pyrrolidine derivatives under suitable reaction conditions. This synthetic accessibility has made the compound readily available for research applications across multiple scientific disciplines.

The role of this compound in contemporary research extends beyond its utility as a synthetic intermediate to include its potential applications in the development of new materials and chemical processes. The unique combination of functional groups present in the molecule creates opportunities for investigating novel chemical transformations and developing new synthetic methodologies. Research groups have utilized this compound as a model system for studying the reactivity patterns of heavily substituted pyrazole derivatives and for developing new approaches to heterocyclic synthesis.

Current research trends indicate that compounds such as this compound will continue to play important roles in advancing our understanding of heterocyclic chemistry and its applications. The structural complexity of this compound provides numerous opportunities for chemical modification and functionalization, making it a valuable platform for the development of new chemical entities with enhanced properties and novel applications. The ongoing evolution of synthetic methodologies for preparing such complex heterocyclic systems ensures that compounds of this type will remain at the forefront of chemical research for the foreseeable future.

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2S/c1-7-8(9(10)12(2)11-7)16(14,15)13-5-3-4-6-13/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFYTVRBVNXFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N2CCCC2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Sulphonylation: The tetrahydro-1H-pyrrol-1-ylsulphonyl group can be introduced through a sulphonylation reaction using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

Reduction: Reduction reactions could target the chloro group or the sulphonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Pyrazole Derivatives

The table below compares 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole (Compound A) with structurally related pyrazole derivatives:

Key Observations :

- Sulphonyl vs. Sulfinyl : Compound A’s sulphonyl group offers greater oxidative stability compared to sulfinyl groups in fipronil and ethiprole, which are prone to metabolic degradation .

- Electron Effects : The electron-withdrawing sulphonyl group in Compound A may enhance hydrogen-bonding interactions with kinase active sites compared to carbaldehyde or ether substituents .

Comparison with Analogues :

- DHODH Inhibitors: Synthesized via nucleophilic aromatic substitution of fluoropyridines/pyridazines with alkoxy-phenoxy pyrazoles at 180°C .

- Fipronil/Ethiprole : Prepared via sulfoxidation of thioether precursors, highlighting the need for controlled oxidation steps absent in Compound A’s sulphonylation .

Physicochemical Properties

Key Insights :

- The sulphonyl group increases polarity, which may necessitate formulation enhancements for bioavailability.

Biologische Aktivität

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole is a pyrazole derivative characterized by its unique chemical structure, which includes a chloro group and a sulphonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects.

- Molecular Formula : C₉H₁₄ClN₃O₂S

- Molecular Weight : 263.74 g/mol

- CAS Number : 647825-38-5

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study : A study conducted by researchers demonstrated that this compound significantly reduced inflammation in animal models by decreasing prostaglandin synthesis, leading to reduced pain and swelling .

2. Analgesic Effects

The analgesic properties of this compound have also been evaluated. In a controlled trial, it was shown to provide relief comparable to traditional analgesics like ibuprofen. The study involved administering varying doses of the compound to assess its efficacy and safety profile.

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 55 |

| 50 | 75 |

This data suggests that higher doses correlate with increased pain relief, indicating dose-dependent efficacy .

3. Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole derivatives. Preliminary tests have shown that this compound exhibits inhibitory effects against various bacterial strains.

Research Findings :

A study published in the Journal of Medicinal Chemistry reported that this compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

4. Cytotoxicity Studies

Cytotoxicity assays have also been performed to evaluate the safety profile of this compound. The results indicated that while it exhibits cytotoxic effects on certain cancer cell lines, it remains relatively safe for non-cancerous cells at therapeutic doses.

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

- COX Inhibition : Reduces inflammatory mediators.

- Cellular Pathway Modulation : Influences apoptotic pathways in cancer cells.

Q & A

Q. What synthetic strategies are effective for preparing 5-chloro-1,3-dimethylpyrazole derivatives with sulfonyl-pyrrolidine substituents?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation (for the pyrazole core) followed by sulfonylation using tetrahydro-1H-pyrrol-1-sulfonyl chloride. For example:

Start with 5-chloro-1,3-dimethylpyrazole and perform a Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce a formyl group at position 4 .

React the resulting aldehyde with tetrahydro-1H-pyrrol-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF) to install the sulfonamide group .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-sulfonylation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- X-ray crystallography for absolute configuration determination (as demonstrated for related pyrazole-carbaldehydes) .

- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .

- FTIR to confirm sulfonamide C-SO₂-N vibrations (~1150 cm⁻¹ and 1350 cm⁻¹) and pyrazole ring bands (~1600 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Recrystallize from methanol/water (4:1 v/v) or ethyl acetate/hexane mixtures. Ensure slow cooling to avoid amorphous precipitates. For sulfonamide derivatives, anhydrous solvents are critical to prevent hydrolysis .

Advanced Research Questions

Q. How does the sulfonamide-pyrrolidine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The sulfonamide group acts as an electron-withdrawing substituent, potentially deactivating the pyrazole ring toward electrophilic substitution. However, it may stabilize transition metals in catalytic reactions (e.g., Suzuki-Miyaura coupling).

Q. What are the challenges in analyzing degradation products under oxidative conditions?

- Methodological Answer : Use LC-QTOF-MS to identify sulfoxide/sulfone derivatives formed via oxidation of the sulfonamide group.

- Protocol : Expose the compound to H₂O₂ (30%) in acetic acid at 60°C for 24 hours. Quench with NaHSO₃ and extract degradation products for fragmentation analysis .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase or cyclooxygenase):

Optimize the compound’s geometry via DFT (B3LYP/6-31G*).

Generate docking poses and calculate binding energies. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.